Synthesis Selectivity and Purity: Reductive Amination Oxalate Route vs. Prior Allyl Chloride Alkylation
The patented reductive‑amination/oxalate‑salt method (CN115160148A) directly addresses the documented shortcomings of the prior art, which relied on benzylamine alkylation with allyl chloride and suffered from poor selectivity and purity [1]. In the new route, benzaldehyde and allylamine undergo reductive amination with sodium triacetoxyborohydride; the crude product is converted to the oxalate salt and subsequently alkalized, yielding N-allylbenzylamine with ≥98% purity (GC) and a total process yield exceeding 90% (exemplified at 95%) [1]. No comparator achieving >95% chemical purity by a simple alkylation protocol is reported within the same patent or the cited background literature.
| Evidence Dimension | Product purity and isolated yield |
|---|---|
| Target Compound Data | Purity ≥ 98% (GC); overall yield > 90% (exemplified 95%) [1] |
| Comparator Or Baseline | Prior benzylamine + allyl chloride alkylation method; yields and purity described as non-ideal in patent background [1] |
| Quantified Difference | ≥ 98% purity vs. non-quantified lower-purity legacy route; process yield > 90% vs. unreported but suboptimal alkylation yields |
| Conditions | Benzaldehyde + allylamine, NaBH(OAc)₃, DCM or similar solvent; oxalate salt purification; GC and ¹H NMR verification [1] |
Why This Matters
For procurement in medicinal chemistry scale-up, the ability to source material with ≥98% purity and batch-to-batch consistency (>90% isolated yield) directly reduces purification cost and variability in downstream library synthesis.
- [1] CN115160148A. A kind of method for synthesizing N-allylbenzylamine with high selectivity. 2022-07-29. https://patents.google.com/patent/CN115160148A/en View Source
